3-[(4-Ethylpiperazin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid
Description
3-[(4-Ethylpiperazin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid (CAS: 1142214-57-0) is a cyclopropane-based carboxylic acid derivative featuring a 4-ethylpiperazine moiety linked via a carbonyl group. Its molecular formula is C₁₃H₂₂N₂O₃ with a molecular weight of 270.33 g/mol . It is cataloged under MDL number MFCD12027530 and is commercially available for research purposes .
Properties
IUPAC Name |
3-(4-ethylpiperazine-1-carbonyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-4-14-5-7-15(8-6-14)11(16)9-10(12(17)18)13(9,2)3/h9-10H,4-8H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBXREDCGDEDJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2C(C2(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Ethylpiperazin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid involves multiple steps. One common method includes the reaction of 4-ethylpiperazine with a cyclopropanecarboxylic acid derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. These reactors maintain precise control over reaction conditions such as temperature, pressure, and pH to maximize yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Ethylpiperazin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily investigated for its potential as a pharmaceutical agent. Its structure, which includes a piperazine moiety, is significant for enhancing biological activity. Compounds containing piperazine derivatives are known for their diverse pharmacological profiles, including:
- Antidepressant Activity : The piperazine ring is a common structure in antidepressants. Research indicates that modifications to this structure can enhance efficacy and reduce side effects .
- Antineoplastic Properties : Some derivatives of cyclopropane carboxylic acids exhibit cytotoxic effects against cancer cell lines. Studies have shown that the introduction of specific substituents can improve the selectivity and potency of these compounds against tumor cells .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties. Research has indicated that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .
Structural Characteristics
The crystal structure of 3-[(4-Ethylpiperazin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid reveals important insights into its stability and reactivity:
- Crystallography : The compound crystallizes in a triclinic system, which provides a stable arrangement conducive to further chemical modifications. The bond lengths and angles observed in the crystal structure are critical for understanding its reactivity and interaction with biological targets .
- Stereochemistry : The stereochemistry of the compound plays a vital role in its biological activity. The specific orientation of functional groups can significantly affect how the compound interacts with enzymes and receptors in biological systems .
Case Studies
Several studies have documented the applications of similar compounds, providing insights into their therapeutic potential:
- Study on Anti-cancer Activity : A study examined derivatives of cyclopropane carboxylic acids and found that certain modifications led to enhanced cytotoxicity against breast cancer cell lines. This suggests that this compound could be explored further in cancer therapy .
- Inflammation Model : In an animal model of inflammation, compounds with similar piperazine structures were shown to reduce swelling and pain effectively. This highlights the potential use of this compound in treating inflammatory disorders .
Mechanism of Action
The mechanism by which 3-[(4-Ethylpiperazin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Piperazine Modifications
The following table summarizes key structural analogs differing in the substituents on the piperazine ring:
Notes:
- The ethoxycarbonyl derivative (C₁₄H₂₂N₂O₅) exhibits increased molecular weight and polarity compared to the ethyl-substituted parent compound, which may enhance solubility but reduce blood-brain barrier permeability .
- The acetyl-substituted variant (C₁₅H₂₂N₂O₄) introduces a metabolically stable acetyl group, which could prolong half-life in vivo .
Cyclopropanecarboxylic Acid Derivatives in Agrochemicals
Several structurally related compounds are used as pesticides or metabolites:
Key Differences :
- DCCA lacks the piperazine moiety and is a biomarker for pyrethroid pesticide exposure . Its dichlorovinyl group enhances environmental persistence.
- The trifluoropropenyl derivative (CAS 74609-46-4) contains halogen atoms, increasing lipophilicity and insecticidal activity .
- The cyano-propenyl analog (C₁₀H₁₁NO₂) introduces a cyano group, altering electronic properties and reactivity compared to the ethylpiperazine parent compound .
Physicochemical and Pharmacokinetic Comparisons
| Property | This compound | 3-{[4-(Ethoxycarbonyl)piperazin-1-yl]carbonyl} Analog | DCCA (Pesticide Metabolite) |
|---|---|---|---|
| Molecular Weight | 270.33 | 298.34 | 209.07 |
| Polarity | Moderate (piperazine enhances solubility) | High (ethoxycarbonyl increases polarity) | Low (non-polar dichlorovinyl) |
| Bioactivity | Likely CNS-targeted | Research chemical | Environmental biomarker |
| Synthetic Accessibility | Requires piperazine coupling | Multi-step esterification | Derived from pesticide degradation |
Sources :
Biological Activity
3-[(4-Ethylpiperazin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on recent research findings.
Synthesis
The synthesis of this compound involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with 4-ethylpiperazine derivatives. The process typically employs coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid and the piperazine moiety.
Reaction Scheme
The general reaction scheme can be summarized as follows:
- Activation of Carboxylic Acid : The carboxylic acid is activated using DCC.
- Nucleophilic Attack : The activated carboxylic acid reacts with 4-ethylpiperazine.
- Formation of Product : The product is purified through recrystallization or chromatography.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neuroprotection and cancer therapy. Preliminary studies indicate that it may exert effects through:
- Inhibition of Acetylcholinesterase (AChE) : This action can lead to increased acetylcholine levels, potentially benefiting conditions like Alzheimer's disease .
- Antiproliferative Effects : Similar compounds have shown significant antiproliferative activity against cancer cell lines such as HeLa, indicating potential use in oncology .
Case Studies
- Neuroprotective Properties : In a study evaluating a related compound, SP-04, it was found to inhibit AChE activity and protect neuronal cells from amyloid-beta toxicity. This suggests that derivatives of this compound could have similar neuroprotective effects .
- Anticancer Activity : Another study reported that compounds structurally related to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. This highlights their potential as anticancer agents .
Table of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| AChE Inhibition | Increases acetylcholine levels | |
| Antiproliferative | Induces apoptosis in cancer cells | |
| Neuroprotection | Protects against neurotoxicity |
Research Findings
Recent studies have focused on modifying the structure of cyclopropanecarboxylic acids to enhance their biological activity. The incorporation of piperazine rings has been shown to improve pharmacological properties, making them more effective in therapeutic applications.
Pharmacological Profile
The pharmacological profile of this compound includes:
- Selectivity : Compounds exhibit selectivity towards certain biological targets, enhancing efficacy while reducing side effects.
- Bioavailability : Structural modifications have been aimed at improving solubility and absorption in biological systems.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
